molecular formula C19H22N2O5S B2502817 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 921916-01-0

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2502817
CAS No.: 921916-01-0
M. Wt: 390.45
InChI Key: AGTFOXBZNMOKEK-UHFFFAOYSA-N
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Description

This compound features a benzo[b][1,4]oxazepin core fused with a tetrahydro ring system, substituted at the 3,3-positions with methyl groups and at the 7-position with a 2-methoxy-5-methylbenzenesulfonamide moiety. The sulfonamide group is a critical pharmacophore in medicinal chemistry, often associated with binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-12-5-7-16(25-4)17(9-12)27(23,24)21-13-6-8-15-14(10-13)20-18(22)19(2,3)11-26-15/h5-10,21H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTFOXBZNMOKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazepine core with a sulfonamide group, characterized by the following molecular formula:

PropertyValue
Molecular FormulaC20H22N2O5
Molecular Weight370.4 g/mol
CAS Number921583-53-1

The structure includes significant substituents that contribute to its biological activity, such as the 3,3-dimethyl and 4-oxo groups.

Antibacterial Activity

Research indicates that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) demonstrate notable antibacterial effects against a variety of Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives exhibit MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Staphylococcus aureus .
  • Comparison with Standard Antibiotics : The antibacterial activity of these compounds often exceeds that of standard antibiotics such as ampicillin and streptomycin by 10–50 fold .

Antifungal Activity

In addition to antibacterial properties, this compound also exhibits antifungal activity:

  • Activity Spectrum : The most effective antifungal compounds in related studies showed MIC values between 0.004 and 0.06 mg/mL against fungi such as Trichoderma viride .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound significantly influences its biological activity. The SAR analysis reveals:

  • Sulfonamide Group : Essential for antibacterial action.
  • Benzoxazepine Core : Contributes to the compound's ability to interact with biological targets effectively.
  • Dimethyl and Oxo Substituents : Enhance lipophilicity and potentially improve cell membrane penetration.

Case Studies

Several studies have explored the biological activity of compounds within this class:

  • Study on Antibacterial Efficacy : A comparative analysis demonstrated that N-(3,3-dimethyl-4-oxo) derivatives showed superior efficacy against Bacillus cereus with MIC values around 0.015 mg/mL .
  • Fungal Inhibition Study : Compounds exhibiting strong inhibition against Candida albicans were identified with IC50 values significantly lower than traditional antifungals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Benzooxazepin Derivatives

The closest structural analog is N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide (CAS 922134-16-5). Key differences include:

  • Substituents on the benzenesulfonamide group : The target compound has a 2-methoxy-5-methyl substitution, while the analog features 2,4-dimethoxy groups. Methoxy substitutions influence electronic properties and metabolic stability.
  • Side chain on the oxazepin ring : The analog includes a 5-isopentyl group, which may enhance lipophilicity and membrane permeability compared to the target compound’s unsubstituted 5-position .

Table 1: Structural Comparison of Benzooxazepin Sulfonamides

Property Target Compound CAS 922134-16-5 Analog
Molecular Formula C₂₁H₂₄N₂O₅S (estimated) C₂₄H₃₂N₂O₆S
Benzenesulfonamide Substitution 2-methoxy-5-methyl 2,4-dimethoxy
Oxazepin Substitution 3,3-dimethyl 3,3-dimethyl, 5-isopentyl
Molecular Weight ~432.5 g/mol (estimated) 476.6 g/mol
Potential Applications Unknown (structural similarity suggests drug/agrochemical) Unreported, likely similar to target
Benzo-Fused Heterocycles with Sulfonamide Groups

Compounds like 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives () share a benzo-fused heterocycle but differ in ring size (oxazin vs. oxazepin).

Sulfonamide-Containing Pesticides and Pharmaceuticals
  • Sulfentrazone (): A herbicide with a triazolone core and sulfonamide group. Unlike the target compound, sulfentrazone’s dichlorophenyl and triazolone moieties enhance herbicidal activity through protoporphyrinogen oxidase inhibition .
  • Valdecoxib (): A COX-2 inhibitor with an isoxazole-linked sulfonamide.

Table 2: Functional Comparison with Other Sulfonamides

Compound Core Structure Key Substitutions Application
Target Compound Benzooxazepin 2-methoxy-5-methyl sulfonamide Hypothetical drug/agrochemical
Sulfentrazone Triazolone Dichlorophenyl sulfonamide Herbicide
Valdecoxib Isoxazole Methylphenyl sulfonamide Anti-inflammatory

Research Implications and Limitations

Future studies should prioritize:

  • Synthesis optimization : Adapting methods from (e.g., Cs₂CO₃-mediated coupling) for introducing varied sulfonamide substituents .
  • Crystallographic analysis : Employing SHELX-based refinement () to resolve 3D structures and compare conformational preferences with analogs .

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